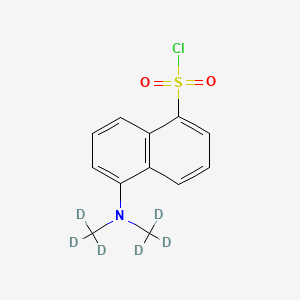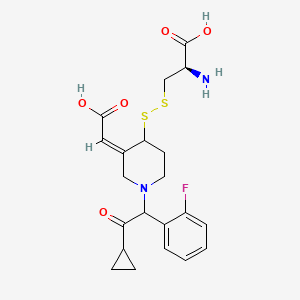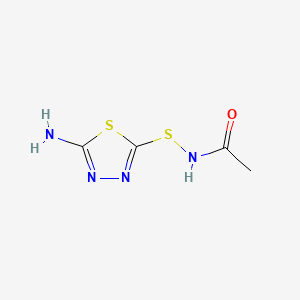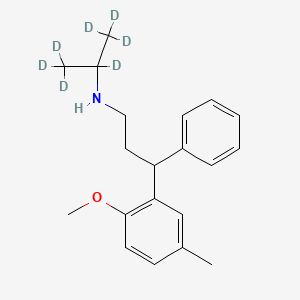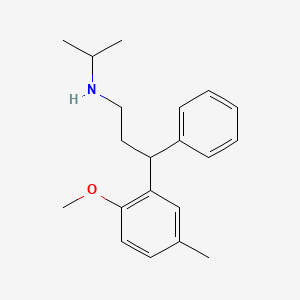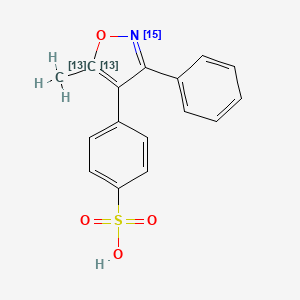
rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol” is a chemical compound with the molecular formula C6H15ClO2Si . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H15ClO2Si . The InChI representation of the molecule isInChI=1S/C6H15ClO2Si/c1-10(2,3)9-5-6(8)4-7/h6,8H,4-5H2,1-3H3 . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 182.72 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 182.0529839 g/mol . The topological polar surface area is 29.5 Ų .Scientific Research Applications
Analytical Method Development
- Identification in Aqueous Matrices: The compound has been employed in headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry. This method is particularly used for identifying 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in soy sauce, showcasing its utility in analytical chemistry for the detection of specific compounds in complex matrices (Lee et al., 2007).
Synthesis and Crystallography
Synthesis and Structural Characterization
The rac-1-O-Trimethylsilyl 3-Chloro-1,2-propanediol is central in the synthesis of various organic compounds. For instance, a novel synthesis method for rac-2-amino-3-(trimethylsilyl)propanoic acid (rac-β-(trimethylsilyl)alanine) was developed, demonstrating its significance in the synthesis of complex organic molecules. The synthesized compound was structurally characterized by single-crystal X-ray diffraction, indicating its importance in structural biology and chemistry (Falgner et al., 2009).
Application in Organic Synthesis
The compound is also utilized in the synthesis of rac-2′-(trimethylsilyl)isovaline, a novel silicon-containing α,α-dialkylated α-amino acid. This highlights its role in the preparation of silicon-containing amino acids which have potential applications in medicinal chemistry and material science (Falgner et al., 2010).
Catalysis and Chemical Reactions
- Catalyst Functionalization: It's involved in the functionalization of catalysts, as evidenced by the research on γ-Al2O3 functionalized with trimethylsilyl (TMS) for 1,2-propanediol dehydration. This research demonstrated the potential of the compound in increasing the activity of catalysts for specific chemical reactions (Ellis et al., 2016).
Contaminant Analysis in Food Products
- Food Safety and Contaminant Analysis: It has been used in the determination of chloropropanols in various food products, including toasted biscuits and expanded food products. This usage underscores the compound’s relevance in ensuring food safety by identifying potential contaminants (Xue-qiao & Ming-xia, 2006), (Jian-ke, 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-chloro-3-trimethylsilyloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO2Si/c1-10(2,3)9-5-6(8)4-7/h6,8H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDJQPWVRRDNTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
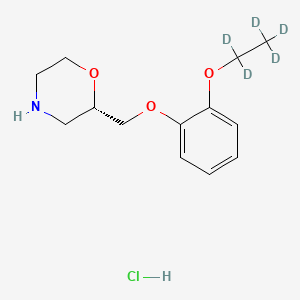
![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)
